molecular formula C11H18N2O3 B13175030 Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13175030
M. Wt: 226.27 g/mol
InChI Key: YVNVSLMRFIVUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include:

    Temperature: Moderate heating (60-80°C)

    Catalysts: Acidic or basic catalysts to facilitate the cyclization

    Solvents: Common solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Ethyl acetoacetate, hydrazine hydrate, and isopropyl ketone

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

    Purification: Techniques such as distillation and recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole derivatives using oxidizing agents like potassium permanganate

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions at the ester group

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives

    Reduction: Formation of 2-[5-methyl-3-hydroxy-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties

    Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies

    Industrial Applications: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
  • Methyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
  • Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-1H-pyrazol-4-yl]acetate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the ester functionality enhances its reactivity and potential for diverse applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-(5-methyl-3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C11H18N2O3/c1-5-16-10(14)6-9-8(4)12-13(7(2)3)11(9)15/h7,12H,5-6H2,1-4H3

InChI Key

YVNVSLMRFIVUPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.